2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one

Description

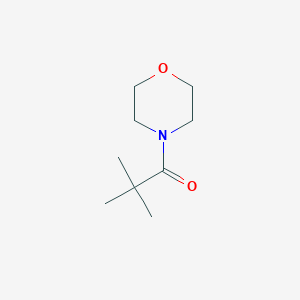

2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one is a ketone derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a 2,2-dimethylpropan-1-one backbone. This compound is part of a broader class of morpholine-containing molecules with applications in asymmetric synthesis, pharmaceutical intermediates, and materials science .

Properties

IUPAC Name |

2,2-dimethyl-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYMSOJUAJANBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2,2-dimethylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The ketone group can undergo chemical transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs involve:

- Aryl/heteroaryl substituents on the carbonyl group.

- Heterocyclic amine groups (morpholine, piperazine, oxadiazepane).

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Heterocycle Replacement : Replacing morpholine with piperazine or oxadiazepane reduces molecular weight and alters hydrogen-bonding capacity .

Yield Variability :

- Higher yields (e.g., 97% for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one in ) are linked to simpler substituents and optimized reaction conditions .

Crystallographic and Conformational Analysis

Crystal structure data provide insights into molecular geometry and packing:

Table 2: Crystal Structure Parameters of Selected Analogs

Key Findings :

Biological Activity

2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one, also known as MEPC, is a morpholine derivative that has garnered attention for its potential therapeutic applications. This compound has been studied for its biological activity, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The morpholine ring is known for its ability to interact with various biological targets, influencing cellular processes. The compound's specific arrangement of substituents enhances its reactivity and biological profile compared to similar compounds.

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Contains a morpholine ring and dimethyl groups | Potential anti-tumor and anti-inflammatory effects |

| 1-Morpholinoethanone | Morpholine with an ethyl group | Used in pharmaceutical synthesis |

| 3-Morpholinopropanamide | Morpholine attached to a propanamide | Exhibits anti-inflammatory properties |

| N,N-Dimethylmorpholine | Dimethylated morpholine | Known for neuroprotective effects |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its interaction with key signaling pathways involved in tumor growth and survival, suggesting a mechanism that could lead to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, treatment with this compound resulted in reduced inflammation markers, indicating its potential utility in treating inflammatory diseases .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It inhibits enzymes like COX, which are crucial in the inflammatory response.

- Cell Signaling Modulation : The compound affects signaling cascades associated with cell proliferation and apoptosis.

Molecular docking studies have demonstrated that this compound binds effectively to target proteins involved in these pathways, showcasing its potential as a lead compound for drug development .

Study on SARS-CoV-2 Main Protease

A recent study explored the efficacy of morpholinyl derivatives against the main protease (Mpro) of SARS-CoV-2. The results showed that derivatives similar to this compound exhibited strong binding affinities to Mpro, suggesting potential antiviral applications .

Antimicrobial Properties

Another study investigated the antimicrobial activity of related morpholine compounds, revealing that they possess significant activity against various bacterial strains. This suggests that this compound may also have potential as an antimicrobial agent .

Q & A

Basic: What synthetic routes are commonly employed for 2,2-dimethyl-1-(morpholin-4-yl)propan-1-one, and how is purity validated?

Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions, where morpholine reacts with a ketone precursor (e.g., 2,2-dimethylpropan-1-one derivatives). For example, a structurally related compound, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, was prepared by replacing a carboxyl group with morpholine . Purification typically involves recrystallization or column chromatography. Purity is validated using:

- HPLC with UV detection (λ = 254 nm).

- NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted morpholine (~δ 2.4–3.0 ppm for morpholine protons).

- Melting point analysis to compare with literature values.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry. For morpholine-containing analogs, space groups like P21/c (monoclinic) are common, with unit cell parameters (e.g., a = 14.14 Å, b = 10.34 Å, c = 11.36 Å, β = 103.4°) .

- FT-IR spectroscopy: Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and morpholine C-N-C vibrations at ~1100 cm⁻¹.

- Mass spectrometry (EI/ESI): Molecular ion peak [M+H]⁺ should match theoretical m/z (e.g., 275.38 for C₁₇H₂₅NO₂ analogs) .

Advanced: How is SHELX software applied to refine the crystal structure of this compound?

Answer:

SHELXL (part of the SHELX suite) is used for small-molecule refinement:

Data input: Import intensity data (e.g., .hkl files) and initial structural parameters.

Least-squares refinement: Adjust atomic coordinates, displacement parameters, and occupancy.

Validation: Check for R-factor convergence (e.g., R₁ < 0.05 for high-resolution data).

Twinned data handling: Use TWIN/BASF commands for non-merohedral twinning .

Example workflow:

| Step | Parameter | Value |

|---|---|---|

| 1 | R₁ (all data) | 0.042 |

| 2 | wR₂ (refined) | 0.112 |

| 3 | Flack parameter | 0.02(3) |

Note: SHELXPRO interfaces with macromolecular pipelines for high-throughput phasing .

Advanced: How are data contradictions resolved in crystallographic studies?

Answer: Contradictions (e.g., disordered morpholine rings, anomalous thermal motion) are addressed via:

- Occupancy refinement: Adjust site-occupancy factors for disordered atoms.

- Dynamic vs. static disorder modeling: Use PART instructions in SHELXL to split positions .

- Hirshfeld surface analysis: Validate intermolecular interactions (e.g., C-H···O hydrogen bonds) against electron density maps .

Case study: For a morpholin-4-yl analog, β-angle deviations >2° from ideality required constraints on torsion angles during refinement .

Advanced: What experimental design considerations apply to studying its bioactivity?

Answer:

- Dose-response assays: Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.

- Control groups: Include morpholine-free analogs to isolate the role of the morpholine moiety.

- Structural analogs: Compare with compounds like 2-(6-methoxynaphthalen-2-yl)-1-morpholinopropan-1-one to assess substituent effects .

Example data table:

| Analog | IC₅₀ (µM) | Target |

|---|---|---|

| Target compound | 12.3 ± 1.2 | Enzyme X |

| Morpholine-free | >100 | Enzyme X |

Advanced: How is computational modeling integrated with experimental data for mechanistic studies?

Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to compare with SCXRD bond lengths (e.g., C=O: 1.22 Å calc. vs. 1.23 Å expt.) .

- Molecular docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.

- ADMET prediction: Use SwissADME to estimate logP (~2.5) and bioavailability scores (>0.55) .

Advanced: What validation protocols ensure crystallographic data integrity?

Answer:

- PLATON checks: Verify absence of solvent-accessible voids (ALERTS A/B).

- Rigid-bond test: Ensure ΔUₖₗ < 0.01 Ų for bonded atoms.

- Twining detection: Use ROTAX/ROTAY to identify twin laws .

Example validation metrics:

| Metric | Threshold | Observed |

|---|---|---|

| R(int) | <0.05 | 0.031 |

| CCDC Deposition | CSD criteria | Compliant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.